2,4-Hexadienoic acid, calcium salt, (2E,4E)-

Thermal stability Food processing Thermogravimetric analysis

2,4-Hexadienoic acid, calcium salt, (2E,4E)-, commonly known as calcium sorbate (E203), is the calcium salt of trans,trans-sorbic acid with molecular formula C₁₂H₁₄CaO₄ and molecular weight 262.32. It belongs to the sorbate class of food preservatives and appears as a fine white crystalline powder.

Molecular Formula C12H14CaO4
Molecular Weight 262.31 g/mol
Cat. No. B12452358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienoic acid, calcium salt, (2E,4E)-
Molecular FormulaC12H14CaO4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H8O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2
InChIKeyMCFVRESNTICQSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Sorbate (2,4-Hexadienoic Acid, Calcium Salt, (2E,4E)-) Procurement and Selection Guide


2,4-Hexadienoic acid, calcium salt, (2E,4E)-, commonly known as calcium sorbate (E203), is the calcium salt of trans,trans-sorbic acid with molecular formula C₁₂H₁₄CaO₄ and molecular weight 262.32 [1]. It belongs to the sorbate class of food preservatives and appears as a fine white crystalline powder [2]. Calcium sorbate exhibits antimicrobial activity primarily against molds, yeasts, and certain bacteria through the action of undissociated sorbic acid liberated in acidic environments, with optimal activity at pH values below 6.5 [3]. Its defining physicochemical differentiators among sorbate salts are its very limited aqueous solubility, high oxidation stability, and elevated thermal decomposition threshold—properties that directly govern its niche industrial applications.

Why Calcium Sorbate (2,4-Hexadienoic Acid, Calcium Salt) Cannot Be Generically Substituted with Other Sorbates


Although calcium sorbate, potassium sorbate (E202), and sodium sorbate (E201) share the same sorbic acid anion responsible for antimicrobial activity, their solid-state physicochemical profiles diverge dramatically in ways that directly preclude indiscriminate substitution [1]. Potassium sorbate is very freely soluble in water (58.2% at 20°C), making it ideal for aqueous formulations but unsuitable for surface-barrier applications where leaching must be controlled [2]. Sodium sorbate, despite intermediate solubility (28–32% w/v), is so oxidatively unstable in solid form that it is not produced at industrial scale [1]. Calcium sorbate occupies a unique position: its sparing solubility (~1.2% w/v) and proven oxidation resistance make it the only sorbate salt suitable for fungistatic wrappers, surface coatings on aged cheeses, and processes requiring prolonged thermal exposure above 200°C without decomposition [1][3]. The following quantitative evidence establishes these differentiators.

Quantitative Differential Evidence for Calcium Sorbate (E203) vs. Potassium Sorbate, Sodium Sorbate, and Sorbic Acid


Organic Decomposition Onset Temperature: Calcium Sorbate vs. Potassium Sorbate vs. Sorbic Acid

Under dynamic heating in air atmosphere (TG/DTG/DTA), the onset temperature for organic-matter decomposition of calcium sorbate (Ca-Sor) is 268.2 °C, compared to 242.1 °C for potassium sorbate (K-Sor) and only 134.6 °C for sorbic acid (H-Sor, melting point with concurrent decomposition/evaporation) [1]. This represents a 26.1 °C higher thermal tolerance for Ca-Sor vs. K-Sor and a 133.6 °C advantage over the parent acid. Furthermore, potassium sorbate exhibits a solid-solid endothermic phase transition at 161.8 °C (associated with K⁺–C=C bond rearrangement) prior to decomposition, whereas calcium sorbate shows no such pre-decomposition phase transition, decomposing directly without melting [1][2]. In nitrogen atmosphere, the differential is even larger: Ca-Sor organic decomposition begins at 296.3 °C vs. 273.6 °C for K-Sor (Δ = 22.7 °C) [1]. The practical thermal stability benchmark of calcium sorbate is also confirmed by the JECFA specification: no change in colour after heating at 105 °C for 90 minutes [3].

Thermal stability Food processing Thermogravimetric analysis

Solid-State Oxidation Stability: Calcium Sorbate vs. Sodium Sorbate

Sodium sorbate (E201) in solid form is unstable and very rapidly undergoes oxidation on exposure to atmospheric oxygen, rendering it unsuitable for industrial-scale production and dry storage [1][2]. In direct contrast, calcium sorbate (E203) is described as 'highly stable to oxidation,' a property that uniquely qualifies it for incorporation into fungistatic wrappers and packaging materials where prolonged atmospheric contact is unavoidable [1]. While aqueous solutions of sodium sorbate remain stable for some time, the solid-form instability of sodium sorbate has precluded its manufacture at industrial scale [1]. No comparable oxidative degradation concern is reported for calcium sorbate in the solid state under standard ambient storage conditions.

Oxidation stability Solid-state degradation Industrial handling

Aqueous Solubility Differentiation: Calcium Sorbate vs. Potassium Sorbate and Sodium Sorbate

Calcium sorbate exhibits sparing aqueous solubility of approximately 1.2% w/v at 20 °C, compared to 28–32% w/v for sodium sorbate and 58.2% w/v (at 20 °C) for potassium sorbate [1][2]. Sorbic acid itself is only sparingly soluble (~0.16 g/100 mL at 20 °C) and requires dissolution in ethanol or alkaline solutions for practical use, which introduces handling irritation concerns . The critically low solubility of calcium sorbate is not a deficit but a functional design feature: it ensures slow dissolution and prolonged surface retention, making it the sorbate salt of choice for aged cheeses where a long maturation period requires sustained antifungal activity at the rind without rapid leaching into the cheese matrix [3]. In contrast, potassium sorbate's high solubility makes it preferable for liquid food systems but unsuitable for long-duration surface-barrier applications.

Solubility Surface preservation Cheese coating

Regulatory ADI Exclusion Status: Calcium Sorbate vs. the Sorbic Acid/Potassium Sorbate Group ADI

The EFSA Panel on Food Additives and Nutrient Sources (ANS) re-evaluated sorbic acid (E200), potassium sorbate (E202), and calcium sorbate (E203) in 2015 [1]. While sorbic acid and potassium sorbate were assigned a temporary group Acceptable Daily Intake (ADI) of 3 mg/kg bw/day (expressed as sorbic acid, based on a NOAEL of 300 mg/kg bw/day from a two-generation reproductive toxicity study in rats with an uncertainty factor of 100), calcium sorbate was explicitly excluded from this group ADI [1]. The exclusion was based on the absence of genotoxicity data for calcium sorbate, coupled with positive genotoxicity findings for sodium sorbate, which precluded extrapolation of safety across all sorbate salts [1][2]. This regulatory divergence had direct commercial consequences: the European Union removed calcium sorbate from its approved food additive list via Commission Regulation (EU) 2018/98, while it retains FDA GRAS status in the United States [2][3]. Consequently, calcium sorbate procurement is geographically constrained, whereas potassium sorbate benefits from near-universal regulatory acceptance.

Regulatory compliance Safety assessment EFSA re-evaluation

UV Photostability of Crystalline Sorbates: Calcium and Sodium Sorbates vs. Potassium Sorbate

A comprehensive crystallographic and spectroscopic study by Kalle et al. (2024) demonstrated that sodium and calcium sorbates possess structural features conferring resistance to ultraviolet (UV) light, enabling prolonged storage under light exposure without photodegradation [1][2]. Potassium sorbate, while also described as heat- and UV-resistant in a general sense, exhibits a unique solid-solid phase transition at ~160 °C associated with K⁺–C=C bond interaction that alters its optical properties upon heating, a behavior not shared by calcium sorbate [1]. Only acid ammonium sorbate showed preorganization for [2+2] photocycloaddition resulting in rapid amorphization under soft UV irradiation; among the industrially relevant metal sorbates (K, Na, Ca), the calcium and sodium salts demonstrated the most robust photostability due to their crystal packing motifs [1].

Photostability Crystal structure UV resistance

Validated Industrial and Research Application Scenarios for Calcium Sorbate (2,4-Hexadienoic Acid, Calcium Salt, (2E,4E)-)


Fungistatic Wrappers and Antimicrobial Food Packaging Materials

Calcium sorbate is uniquely suited for incorporation into fungistatic wrappers and coated packaging materials because of its high oxidation stability—a property not shared by solid sodium sorbate (which oxidizes rapidly in air) and not functionally relevant for highly soluble potassium sorbate (which would leach from the wrapper surface) [1]. Patent literature describes preservative food wrapping materials wherein calcium sorbate is coated onto the substrate with a binding agent, providing sustained antimicrobial activity at the food-contact surface without requiring direct addition of preservatives to the food matrix [2]. This scenario capitalizes on the oxidation stability evidence (Section 3, Evidence Item 2) and the low-solubility surface-retention advantage (Section 3, Evidence Item 3).

Surface Preservation of Aged Hard Cheeses During Extended Maturation

In aged cheese production, the prolonged maturation period (weeks to months) demands a surface-applied antimycotic that does not rapidly dissolve and migrate into the cheese body. Calcium sorbate aqueous suspensions (4–15% w/w) are applied by dipping to form a persistent fungistatic coating on hard cheese rinds [1]. The 1.2% w/v solubility ensures gradual, sustained sorbic acid release at the surface where mold colonization occurs, whereas potassium sorbate (58.2% soluble) would dissolve too rapidly and penetrate the cheese matrix, potentially affecting ripening cultures and flavor development [2]. This application directly exploits the 48.5× solubility differential established in Section 3, Evidence Item 3, and is supported by Hoechst AG patent disclosures [1].

Thermally Processed Foods Requiring Preservative Stability Above 200 °C

For baked goods, extruded snacks, or heat-sterilized food products where preservatives must survive processing temperatures exceeding 200 °C, calcium sorbate's organic decomposition onset at 268.2 °C (in air) provides a critical safety margin over potassium sorbate (decomposition onset at 242.1 °C) and vastly outperforms sorbic acid (which sublimes and decomposes from 134.6 °C) [1]. The absence of a pre-decomposition solid-solid phase transition in calcium sorbate (unlike potassium sorbate's endothermic transition at 161.8 °C) also means no structural reorganization occurs during heating, preserving the physical integrity of the preservative within the food matrix up to the decomposition threshold [1][2]. This scenario is grounded in the direct head-to-head thermal evidence of Section 3, Evidence Item 1.

Non-EU Market Dairy Preservative with Incidental Calcium Fortification Value

In jurisdictions where calcium sorbate retains regulatory approval (e.g., United States under FDA GRAS, various Asian markets under national food additive standards), its use in dairy products such as fermented milk beverages, yogurt, and margarine provides dual functionality: antimicrobial preservation at use levels of up to 1 g/kg (as sorbic acid equivalent in margarine per FAO/WHO guidelines) together with a modest contribution to calcium content—approximately 15.3% elemental calcium by weight of the additive [1][2]. While potassium sorbate delivers ~26% potassium by weight, calcium is often the preferred mineral for nutritional positioning in dairy applications . This scenario is contingent on careful regulatory jurisdiction screening, given the EU exclusion documented in Section 3, Evidence Item 4.

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